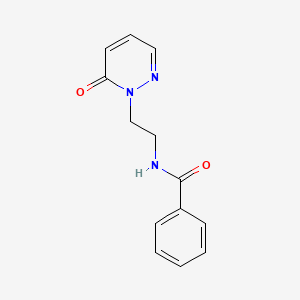

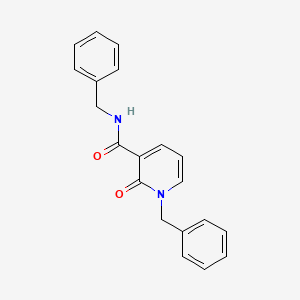

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Melanoma Cytotoxicity and Targeted Drug Delivery

Benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. Alkylating benzamides, particularly radioiodinated derivatives, selectively target melanotic melanoma cells, offering a method for scintigraphic imaging in nuclear medicine. Chlorambucil-benzamide conjugates exhibited higher toxicity against melanoma cells compared to chlorambucil alone, suggesting a promising approach for enhancing efficacy in melanoma therapy through selective in vivo delivery of cytostatics (Wolf et al., 2004).

Antiproliferative Activity

Compounds derived from triazolo[4,3-b]pyridazin-6-yl and benzamide showed antiproliferative activities against endothelial and tumor cells. This highlights their potential in developing new therapeutic agents targeting cell proliferation in various cancers (Ilić et al., 2011).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides were identified as selective class III agents with potential cardiac electrophysiological activities. These compounds offer a basis for developing treatments targeting cardiac arrhythmias by modulating electrical activity in the heart (Morgan et al., 1990).

Anti-tubercular Agents

Novel benzamide derivatives targeting Mycobacterium tuberculosis have been synthesized, showing significant inhibitory activities. These findings suggest a path forward in the search for new anti-tubercular agents, addressing the urgent need for novel treatments due to rising drug resistance (Srinivasarao et al., 2020).

Antiviral Activity

Benzamide-based compounds have demonstrated remarkable activity against avian influenza virus (H5N1), suggesting their potential as antiviral agents. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives indicates a promising route for developing new antiviral therapies (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-7-4-8-15-16(12)10-9-14-13(18)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNVCNRBLMBBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)

![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)

![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)